PSA Response and Time to Progression: EMP/Vinblastine vs. Vinblastine Alone in Hormone-Refractory Prostate Cancer
In a Phase III randomized trial (n=193) comparing vinblastine (V) alone versus vinblastine plus oral estramustine phosphate (EM-V) in hormone-refractory prostate cancer, EM-V demonstrated a >90% relative increase in PSA response rate (≥50% decline sustained ≥3 months) and significantly prolonged time to progression [1]. Specifically, the PSA response rate was 25.2% for EM-V versus 3.2% for V (P<0.0001), and the median time to progression was 3.7 months for EM-V versus 2.2 months for V (P<0.001). Overall survival trended in favor of EM-V (median 11.9 vs 9.2 months; P=0.08) [1].
| Evidence Dimension | PSA response rate (≥50% decline sustained ≥3 months) |
|---|---|
| Target Compound Data | 25.2% (EM-V arm) |
| Comparator Or Baseline | 3.2% (V arm) |
| Quantified Difference | 22.0 percentage-point absolute increase; 7.9-fold relative increase |
| Conditions | Phase III multicenter RCT; 95 patients EM-V, 98 V; HRPC; 8-week cycles |
Why This Matters
This demonstrates that estramustine phosphate sodium is essential for achieving clinically meaningful biochemical responses when combined with vinblastine, and its omission results in near-complete loss of PSA control.
- [1] Hudes G, Einhorn L, Ross E, et al. Vinblastine versus vinblastine plus oral estramustine phosphate for patients with hormone-refractory prostate cancer: A Hoosier Oncology Group and Fox Chase Network Phase III Trial. J Clin Oncol. 1999;17(10):3160-3166. View Source
